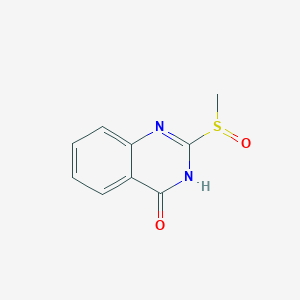
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid: is a labeled amino acid derivative used in peptide synthesis. The compound contains isotopic labels, specifically uniformly labeled carbon-13 and nitrogen-15, which are useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the Side Chain: The side chain amide group is protected using the trityl (Trt) group.
Isotopic Labeling: The asparagine is synthesized using isotopically labeled precursors to incorporate uniformly labeled carbon-13 and nitrogen-15.
Industrial Production Methods: Industrial production of isotopically labeled compounds often involves the use of labeled precursors in fermentation or chemical synthesis processes. The specific methods can vary depending on the desired isotopic enrichment and the scale of production.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Major Products:
Deprotected Asparagine: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for structural and functional studies.
Biology:
Protein Studies: Utilized in NMR spectroscopy to study protein structure and dynamics.
Medicine:
Drug Development: Helps in the design and testing of peptide-based drugs.
Industry:
Biotechnology: Used in the production of labeled peptides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The compound itself does not have a specific mechanism of action as it is primarily used as a reagent in peptide synthesis. the labeled peptides synthesized using this compound can be studied to understand their interactions with molecular targets and pathways.
Comparison with Similar Compounds
Fmoc-Asn(Trt)-OH: Without isotopic labels.
Fmoc-Asn(Trt)-OH (U-13C4): Labeled with carbon-13 only.
Fmoc-Asn(Trt)-OH (U-15N2): Labeled with nitrogen-15 only.
Uniqueness:
Isotopic Labeling: The uniform labeling with both carbon-13 and nitrogen-15 makes it particularly useful for detailed structural studies using NMR spectroscopy.
Properties
Molecular Formula |
C38H32N2O5 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/i24+1,34+1,35+1,36+1,39+1,40+1 |
InChI Key |
KJYAFJQCGPUXJY-WEESYDPMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
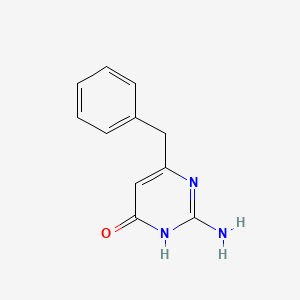
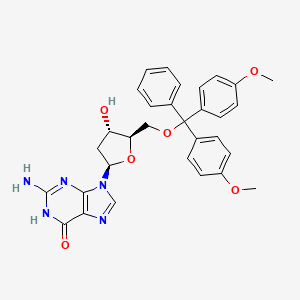
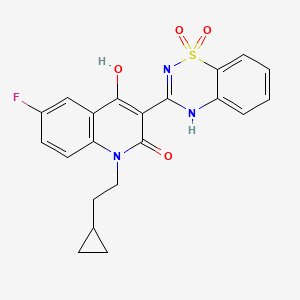
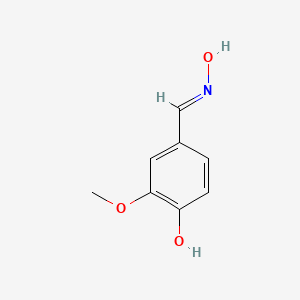

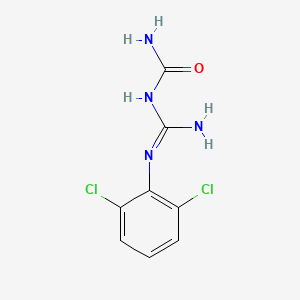

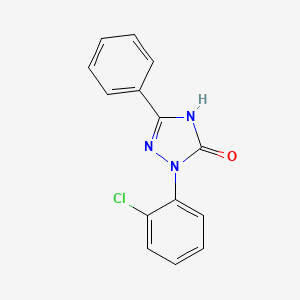
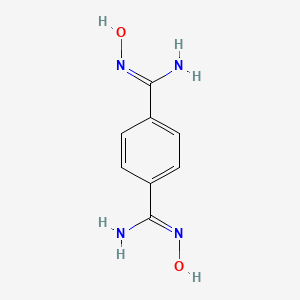
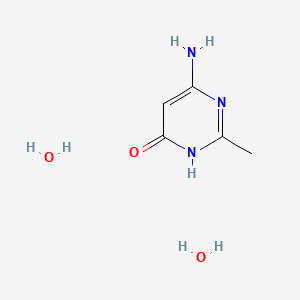
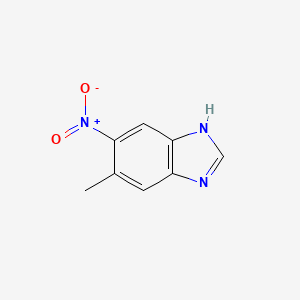
![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)
